molecular formula C13H14ClNO B13988912 2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde CAS No. 64788-58-5

2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde

Cat. No.: B13988912
CAS No.: 64788-58-5
M. Wt: 235.71 g/mol
InChI Key: PATWCWHGWOKXSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of gramine and hexamethylenetetramine (HMTA) with ceric ammonium nitrate (CAN-SiO2) as a catalyst . This reaction yields the desired indole-3-carboxaldehyde derivative efficiently.

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the rapid assembly of complex molecules from simple starting materials, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form Schiff bases with amines, leading to the formation of multifunctional derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1H-Indole-3-carboxaldehyde: A precursor for many biologically active compounds, similar in structure but lacking the chloro and methylpropyl groups.

    2-Chloroindole-3-carboxaldehyde: Similar to the compound but without the methylpropyl group.

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Uniqueness: 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

64788-58-5

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

2-chloro-1-(2-methylpropyl)indole-3-carbaldehyde

InChI

InChI=1S/C13H14ClNO/c1-9(2)7-15-12-6-4-3-5-10(12)11(8-16)13(15)14/h3-6,8-9H,7H2,1-2H3

InChI Key

PATWCWHGWOKXSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=C1Cl)C=O

Origin of Product

United States

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